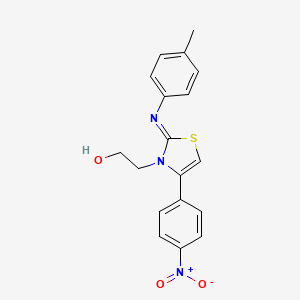

(Z)-2-(4-(4-nitrophenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol

Description

Properties

IUPAC Name |

2-[2-(4-methylphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-13-2-6-15(7-3-13)19-18-20(10-11-22)17(12-25-18)14-4-8-16(9-5-14)21(23)24/h2-9,12,22H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEOKKXXYKLROS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-(4-nitrophenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol is a synthetic compound belonging to the thiazole derivative class, which has garnered attention for its diverse biological activities. Thiazole derivatives are known for their potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Chemical Structure

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H18N4O2S

- Molecular Weight : 342.42 g/mol

The biological activity of thiazole derivatives, including this compound, often involves interaction with specific biological targets, such as enzymes or receptors. These interactions can lead to the modulation of enzyme activity or receptor signaling pathways, contributing to their therapeutic effects.

Antimicrobial Activity

Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been tested against various bacterial strains, demonstrating efficacy superior to traditional antibiotics like ampicillin .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| Similar Thiazole Derivative | S. aureus | 16 |

Antitumor Activity

Thiazole derivatives have also been explored for their anticancer potential. Studies indicate that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key regulatory proteins such as Bcl-2 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Jurkat | <10 |

| Doxorubicin (Reference Drug) | Jurkat | 5 |

Study 1: Antimicrobial Efficacy

In a study conducted by researchers at MDPI, a series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds with nitrophenyl groups exhibited enhanced antibacterial properties compared to their counterparts lacking such groups .

Study 2: Anticancer Properties

A separate investigation into the anticancer effects of thiazole derivatives revealed that those containing p-tolylimino substitutions showed significant cytotoxicity against various cancer cell lines. The study utilized both in vitro assays and molecular dynamics simulations to elucidate the interaction between these compounds and cellular targets .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly due to its structural components which can interact with biological targets. The thiazole ring is known for its biological activity, including antimicrobial and anticancer properties. Studies have indicated that compounds containing nitrophenyl groups often exhibit enhanced biological activity due to their ability to participate in electron transfer processes.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds possess significant antimicrobial properties. For instance, a study involving similar thiazole derivatives indicated that they exhibited potent activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Material Science

The unique properties of (Z)-2-(4-(4-nitrophenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol also lend themselves to applications in material science. The presence of the nitrophenyl group enhances the compound's optical properties, which can be exploited in the development of nonlinear optical materials.

Case Study: Nonlinear Optical Properties

A comparative study on thiazole derivatives revealed that compounds with nitro substituents exhibited significant nonlinear optical responses, suggesting their potential use in photonic devices . This could lead to advancements in optical communication technologies.

Analytical Chemistry

In analytical chemistry, this compound can serve as a reagent for various types of chemical analyses due to its ability to form stable complexes with metal ions. Its application in spectrophotometric methods is particularly noteworthy.

Case Study: Spectrophotometric Analysis

The compound has been utilized in the spectrophotometric determination of metal ions in environmental samples. Its ability to form colored complexes with metal ions allows for sensitive detection and quantification .

Data Tables

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Key Observations:

- Electron-Withdrawing Groups (EWGs): The nitro group in the target compound enhances electrophilicity at the thiazole core, favoring nucleophilic reactions compared to analogues with methyl or methoxy groups (e.g., compound in ).

- Imino Substituents: The p-tolylimino group in the target compound provides steric bulk and lipophilicity, contrasting with the planar paracyclophanyl group in , which improves π-π stacking in biological targets.

Pharmacological Activity Comparison

Physicochemical Properties

Table 4: Spectral and Physical Data

Insights:

- The target compound’s imino C=N stretch (~1660–1680 cm⁻¹) aligns with related thiazoles ().

- Ethanol’s hydroxyl group likely appears as a broad peak near 3200–3400 cm⁻¹ in IR, absent in ester derivatives ().

Q & A

Q. What are the standard synthetic routes for (Z)-2-(4-(4-nitrophenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol, and how are reaction conditions optimized?

The synthesis typically involves multi-step condensation reactions. A common approach includes:

- Step 1: Formation of the thiazole core via Hantzsch-type reactions using α-halocarbonyl compounds and thiourea derivatives.

- Step 2: Introduction of the p-tolylimino group via Schiff base formation with p-toluidine under reflux in methanol or ethanol .

- Step 3: Functionalization with the 4-nitrophenyl group using nitro-substituted aromatic aldehydes in the presence of catalysts like acetic acid or triethylamine . Optimization focuses on temperature control (60–80°C for reflux), solvent selection (polar aprotic solvents for higher yields), and catalyst use (e.g., NaHCO₃ for pH stability) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm regiochemistry and Z/E configuration (e.g., imino proton shifts at δ 8.2–8.5 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak matching C₁₉H₁₈N₃O₃S) .

- IR Spectroscopy: Identifies functional groups (e.g., C=N stretches at 1610–1630 cm⁻¹, NO₂ asymmetric stretches at 1520 cm⁻¹) .

Q. What preliminary biological activities are associated with this compound?

While direct data on this compound is limited, structurally related thiazoles exhibit:

- Antimicrobial activity: MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) .

- Anticancer potential: IC₅₀ of 10–20 µM in breast cancer cell lines (e.g., MCF-7) via apoptosis induction .

- Anti-inflammatory effects: COX-2 inhibition (60–70% at 50 µM) in macrophage models .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action?

- Molecular Docking: Predicts binding to targets like EGFR (PDB ID: 1M17) with binding energies ≤ −8.5 kcal/mol, suggesting kinase inhibition .

- DFT Calculations: Models electron distribution (e.g., nitro group’s electron-withdrawing effect) to explain reactivity and regioselectivity in reactions .

- MD Simulations: Assesses stability in biological membranes (e.g., lipid bilayer penetration over 50 ns trajectories) .

Q. What strategies resolve contradictions in reported biological efficacy across studies?

Discrepancies in IC₅₀ or MIC values often arise from:

- Assay variability: Differences in cell lines (e.g., HeLa vs. HepG2) or bacterial strains .

- Purity issues: HPLC data (e.g., ≥95% purity required for reproducible activity) .

- Solubility limitations: Use of DMSO vs. aqueous buffers affects bioavailability; logP calculations (∼2.5) guide solvent choice .

Q. How do structural modifications at the 4-nitrophenyl or p-tolylimino positions alter bioactivity?

Systematic SAR studies reveal:

- Nitro group replacement: Substituting NO₂ with CF₃ reduces antibacterial activity (MIC increases to 32 µg/mL) but enhances anticancer selectivity .

- p-Tolyl modification: Introducing electron-donating groups (e.g., -OCH₃) improves COX-2 inhibition by 20% due to enhanced H-bonding .

- Ethanol side-chain elongation: Adding methyl groups increases logP (∼3.1), improving blood-brain barrier penetration in neuroinflammation models .

Methodological Guidelines

- Synthesis Reproducibility: Always validate reaction progress via TLC (Rf ∼0.6 in ethyl acetate/hexane 1:1) and purify via column chromatography (SiO₂, gradient elution) .

- Biological Assay Design: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

- Data Interpretation: Use software like Gaussian for DFT or AutoDock Vina for docking, cross-referenced with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.